molecular formula C6H12BrNO B1274114 2-Bromo-3,3-dimethylbutanamide CAS No. 25117-56-0

2-Bromo-3,3-dimethylbutanamide

Cat. No. B1274114
CAS RN: 25117-56-0
M. Wt: 194.07 g/mol
InChI Key: PLXPZSSUCGOIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,3-dimethylbutanamide is a chemical compound that is structurally related to various brominated organic compounds discussed in the literature. While the specific compound 2-Bromo-3,3-dimethylbutanamide is not directly mentioned in the provided papers, insights into its characteristics can be inferred from related compounds. For instance, the presence of a bromine atom and amide functional group suggests that it may have interesting reactivity and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several studies. For example, the synthesis of antipyrine derivatives with bromine substituents has been reported, indicating that brominated amides can be synthesized in good yields and characterized spectroscopically . Similarly, the synthesis of organotin bromides suggests that bromine-containing compounds can be prepared using various organic synthesis techniques . These methods could potentially be adapted for the synthesis of 2-Bromo-3,3-dimethylbutanamide.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as evidenced by the X-ray structure characterization of antipyrine derivatives and the disordered nature of the crystal structure of 2,3-dibromo-2,3-dimethylbutane . The presence of bromine can influence the molecular conformation and crystal packing, which is often stabilized by various intermolecular interactions such as hydrogen bonds and π-interactions .

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. For instance, the dimer of 3-bromo-6-dimethylamino-1-azafulvene can function as a formal equivalent of lithiated pyrrole-2-carboxaldehyde, indicating that brominated compounds can be used as intermediates in the synthesis of more complex molecules . Additionally, brominated reagents have been used for selective bromination of aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be quite diverse. For example, the solubility behavior of organotin bromides in different solvents has been described, which could be relevant for understanding the solubility of 2-Bromo-3,3-dimethylbutanamide . Vibrational and conformational analyses of bromo- and chloro-dimethylbutanes provide insights into the vibrational modes and stable conformations of such compounds . The gas-phase decomposition of 2,3-dimethylbutan-2-ol catalyzed by hydrogen bromide demonstrates the reactivity of brominated alcohols under certain conditions .

Scientific Research Applications

Herbicidal Activity

2-Bromo-3,3-dimethylbutanamide demonstrates significant herbicidal activity. A study showed that the crystal structure of certain isomers of this compound, such as N-(l'-methyl-l'-phenylethyl)-2-bromo-3,3-dimethylbutanamide and (2R, 1'S)-(-)-N-(l'-phenylethyl)-2-bromo-3,3-dimethylbutanamide, is vital to its effectiveness. The herbicidal activity varies against different plants, with a notable difference in sensitivity between Scirpus juncoides and Echinochloa crus-galli (Osamu et al., 2010).

Spectroscopic Properties Study

In another research domain, the structural and spectroscopic properties of 2-bromo-3-N-(N',N'-dimethylformamidino) benzanthrone, a variant of 2-Bromo-3,3-dimethylbutanamide, were examined. This study involved theoretical and experimental analysis of its geometric structure and electronic properties, contributing to the understanding of its absorption and fluorescence spectra. Such research is crucial in developing materials with specific electronic and optical properties (E. Kirilova et al., 2018).

Synthesis of Anti-Inflammatory Agents

The compound also finds application in the synthesis of medically significant molecules. For instance, 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of non-steroidal anti-inflammatory agents like nabumetone and naproxen, can be synthesized using 2-bromo-3,3-dimethylbutanamide. Such syntheses are vital in pharmaceutical manufacturing, highlighting the compound's role in drug development (Wei-Ming Xu & Hong-Qiang He, 2010).

Catalytic Applications

This compound is also used in catalysis. A study demonstrated its use in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives, showcasing its utility as a catalyst. This application is significant in various chemical reactions and industrial processes (A. Khazaei et al., 2016).

properties

IUPAC Name

2-bromo-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXPZSSUCGOIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947981
Record name 2-Bromo-3,3-dimethylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,3-dimethylbutanamide

CAS RN

25117-56-0
Record name Butyramide, 2-bromo-3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3,3-dimethylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,3-dimethylbutanamide
Reactant of Route 2
2-Bromo-3,3-dimethylbutanamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-3,3-dimethylbutanamide
Reactant of Route 4
2-Bromo-3,3-dimethylbutanamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-3,3-dimethylbutanamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-3,3-dimethylbutanamide

Citations

For This Compound
49
Citations
N ISOBE, M MATSUO, J MIYAMOTO - J. Pesticide Sci, 1983 - jlc.jst.go.jp
With single oral administration of 14C-carbonyl-or 14C-phenyl-labeled bromobutide, N-(1-methyl-l-phenylethyl)-2-bromo-3, 3-dimethylbutanamide to male and female rats at the rate of …
Number of citations: 28 jlc.jst.go.jp
磯部直彦, 松尾昌年, 宮本純之 - Journal of Pesticide Science, 1984 - jlc.jst.go.jp
Debrominated derivative of bromobutide labeled at carbonyl carbon ([carbonyl- 14 C] N-(1-methyl-1-phenylethyl)-3, 3-dimethylbutanamide, 14 CO-deBr-bromobutide) was orally …
Number of citations: 9 jlc.jst.go.jp
N ISOBE, M MATSUO, J MIYAMOTO - J. Pesticide Sci, 1983 - jlc.jst.go.jp
Metabolism study of N-(1-methyl-l-phenylethyl)-2-bromo-3, 3-dimethylbutanamide(bromobutide) in mice was carried out as single oral administration (5mg/kg) of 14C-carbonyl labeled …
Number of citations: 11 jlc.jst.go.jp
磯部直彦, 松尾昌季, 宮本純之 - Journal of Pesticide Science, 1983 - jlc.jst.go.jp
Metabolism study of N-(1-methyl-1-phenylethyl)-2-bromo-3, 3-dimethylbutanamide (bromobutide) in mice was carried out as single oral administration (5mg/kg) of 14 C-carbonyl …
Number of citations: 0 jlc.jst.go.jp
橋本俊一, 桐野修, 古沢久仁彦, 大塩裕陸 - Journal of Pesticide Science, 1983 - jlc.jst.go.jp
The herbicidal properties of four N-(α, α-dimethylbenzyl)butanamides including herbicidal spectrum, effect on treatment site, and movement in soil were examined. The herbicidal …
Number of citations: 0 jlc.jst.go.jp
桐野修, 鈴木幸雄, 柳和則, 曽我部明海… - Journal of Pesticide …, 1983 - jlc.jst.go.jp
Optically active N-benzylbutanamides were prepared and their herbicidal activity against Scirpus juncoides and Echinochloa crus-galli was determined by the vial test. The crystal …
Number of citations: 13 jlc.jst.go.jp
O Kirino, K Furuzawa, C Takayama… - Journal of Pesticide …, 1984 - jlc.jst.go.jp
N-Benzylbutanamides like N-(1-methyl-1-phenylethyl)-2-bromo-3, 3-dimethylbutanamide (S-47) with bulky substituents in both the acid and amine moieties possess strong herbicidal …
Number of citations: 6 jlc.jst.go.jp
桐野修, 古沢久仁彦, 高山千代蔵, 松本啓志… - Journal of Pesticide …, 1983 - jlc.jst.go.jp
The growth inhibiting activity of 27 derivatives of N-benzyl-2-bromo-3, 3-dimethylbutanamide having various substituents at the α-position and the benzene ring of the N-benzyl group …
Number of citations: 19 jlc.jst.go.jp
桐野修, 高山千代蔵, 井上悟 - Journal of Pesticide Science, 1987 - jlc.jst.go.jp
The fungicidal activity against rice blast, Piricularia oryzae, of 54 N-benzylacylamides having various substituents at the acid and amine moieties was determined in pot tests. The 1-(4-…
Number of citations: 12 jlc.jst.go.jp
S HASHIMOTO, O KIRINO, K FURUZAWA, H OHSHIO - J. Pesticide Sci, 1983 - jlc.jst.go.jp
The herbicidal properties of four N-(ce, ce-dimethylbenzyl) butanamides including herbicidal spectrum, effect on treatment site, and movement in soil were examined. The herbicidal …
Number of citations: 2 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.